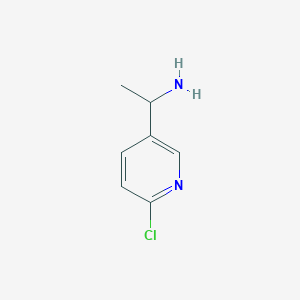

1-(6-Chloro-pyridin-3-YL)-ethylamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(6-chloropyridin-3-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2/c1-5(9)6-2-3-7(8)10-4-6/h2-5H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZVNENIAEVSUDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CN=C(C=C1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132219-51-3 | |

| Record name | 1-(6-chloropyridin-3-yl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-(6-Chloro-pyridin-3-YL)-ethylamine (CAS 132219-51-3): A Cornerstone Intermediate in Neonicotinoid Synthesis

This guide provides an in-depth technical overview of 1-(6-chloro-pyridin-3-yl)-ethylamine, a chiral amine of significant interest in the agrochemical and pharmaceutical industries. As a key structural precursor, its strategic importance lies primarily in the synthesis of neonicotinoid insecticides, a class of compounds that has shaped modern crop protection. This document is intended for researchers, synthetic chemists, and drug development professionals, offering field-proven insights into its synthesis, characterization, and application, with a focus on the causal relationships that govern its chemical behavior and utility.

Introduction: The Strategic Significance of the Chloropyridinyl Moiety

The 6-chloro-3-pyridinylmethyl scaffold is the pharmacophore responsible for the potent insecticidal activity of the first-generation neonicotinoids, such as imidacloprid.[1][2] These compounds act as agonists at the nicotinic acetylcholine receptor (nAChR) in insects, leading to overstimulation and paralysis.[2][3] The specific compound of interest, this compound, introduces a chiral center adjacent to this critical pharmacophore. This chirality is not merely a structural footnote; it has profound implications for the biological activity of its downstream derivatives. Enantiomers of complex neonicotinoids derived from this intermediate have been shown to possess significantly different potencies, with the (S)-enantiomer often exhibiting higher insecticidal activity.[4] Therefore, understanding the synthesis and handling of this chiral amine is paramount for developing more selective and effective active ingredients.

Physicochemical and Spectroscopic Profile

A comprehensive understanding of a molecule begins with its fundamental properties. The data presented below has been compiled from various chemical databases and literature sources.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 132219-51-3 |

| Molecular Formula | C₇H₉ClN₂ |

| Molecular Weight | 156.62 g/mol |

| Appearance | (Expected) Light yellow to colorless liquid |

| Boiling Point | ~254 °C (Predicted for related structures)[5] |

| Density | ~1.1-1.2 g/cm³ (Predicted) |

| Solubility | Soluble in common organic solvents (e.g., Toluene, Alcohols)[5] |

Spectroscopic Characterization: While a dedicated public spectrum for this specific CAS number is not readily available, its structure allows for a reliable prediction of its key spectroscopic features based on analogous compounds.[6][7][8]

Table 2: Predicted ¹H NMR and ¹³C NMR Chemical Shifts

| Nucleus | Predicted Chemical Shift (δ, ppm) | Rationale |

|---|---|---|

| ¹H NMR | ||

| Pyridine H (ortho to Cl) | ~7.3-7.4 (d) | Deshielded by adjacent Cl and ring N. |

| Pyridine H (ortho to C-ethylamine) | ~7.7-7.8 (dd) | Influenced by both ring N and ethylamine group. |

| Pyridine H (para to Cl) | ~8.3-8.4 (d) | Most deshielded aromatic proton due to proximity to N. |

| Methine H (-CH-) | ~4.0-4.2 (q) | Adjacent to the aromatic ring and NH₂. |

| Amine H (-NH₂) | Broad singlet, variable | Exchangeable protons. |

| Methyl H (-CH₃) | ~1.3-1.4 (d) | Coupled to the methine proton. |

| ¹³C NMR | ||

| Pyridine C-Cl | ~150 | Halogen-substituted aromatic carbon. |

| Pyridine C-CH | ~140 | Quaternary carbon attached to the ethylamine side chain. |

| Pyridine CH (ortho to C-ethylamine) | ~138 | Aromatic CH. |

| Pyridine CH (ortho to Cl) | ~124 | Aromatic CH. |

| Pyridine CH (para to Cl) | ~149 | Aromatic CH, strongly influenced by ring N. |

| Methine C (-CH-) | ~50 | Aliphatic carbon attached to the ring and nitrogen. |

| Methyl C (-CH₃) | ~24 | Aliphatic carbon. |

Synthesis and Mechanistic Considerations

The most common and industrially scalable route to this compound is via reductive amination of 6-chloro-3-acetylpyridine. This method is efficient and allows for good control over the reaction process.

Workflow: Reductive Amination Synthesis

Caption: Synthesis and resolution workflow for this compound.

Detailed Experimental Protocol: Reductive Amination

This protocol is a representative example and must be adapted and optimized based on available laboratory equipment and safety protocols.

-

Vessel Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 6-chloro-3-acetylpyridine (1.0 eq) and a suitable solvent such as methanol (10 vol).

-

Imine Formation: Add ammonium acetate (2.0-3.0 eq) to the solution. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. The reaction can be monitored by TLC or LC-MS.

-

Insight: Using an ammonium salt like ammonium acetate serves a dual purpose: it acts as the ammonia source and the acetate anion can gently catalyze the dehydration step required for imine formation.

-

-

Reduction: Cool the reaction mixture to 0-5 °C in an ice bath. Add a reducing agent, such as sodium borohydride (NaBH₄) (1.5-2.0 eq), portion-wise over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Insight: Portion-wise addition of NaBH₄ is critical to control the exothermic reaction and prevent side reactions. More selective reducing agents like sodium cyanoborohydride (NaBH₃CN) can also be used, which preferentially reduce the protonated iminium ion over the starting ketone, but present higher toxicity.

-

-

Quenching and Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours until the starting material is consumed. Carefully quench the reaction by the slow addition of water.

-

Extraction: Reduce the volume of methanol under vacuum. Add an aqueous base (e.g., 1M NaOH) to adjust the pH to >10. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield the desired racemic amine.

The Critical Role of Chirality

As a chiral amine, this compound exists as a pair of enantiomers. In the synthesis of complex bioactive molecules, it is often the case that one enantiomer provides the majority of the desired activity while the other is less active or may contribute to off-target effects.[4]

Chiral Resolution: Separating the racemic mixture is a crucial step for producing enantiomerically pure active ingredients. The most common method is classical resolution via diastereomeric salt formation.[9]

-

Agent Selection: A chiral acid, such as a derivative of tartaric acid (e.g., Di-p-toluoyl-tartaric acid) or mandelic acid, is selected as the resolving agent.[10] The choice is empirical and often requires screening several agents and solvent systems.

-

Salt Formation: The racemic amine and a sub-stoichiometric amount (e.g., 0.5 eq) of the chiral acid are dissolved in a suitable solvent (e.g., ethanol, isopropanol).

-

Crystallization: The solution is heated to ensure complete dissolution and then slowly cooled. One diastereomeric salt will preferentially crystallize due to lower solubility.

-

Insight: The difference in the three-dimensional structure of the diastereomers leads to different crystal packing energies and, consequently, different solubilities—the physical basis for this separation.[9]

-

-

Isolation and Liberation: The crystallized salt is isolated by filtration. The free amine enantiomer is then liberated by treating the salt with a base and extracting it into an organic solvent. The other enantiomer can be recovered from the mother liquor.

Application in Neonicotinoid Synthesis

The primary application of this intermediate is in the synthesis of second-generation neonicotinoids like Acetamiprid and Thiacloprid, where the ethylamine side chain is further functionalized.

Illustrative Synthetic Pathway

The following diagram shows the incorporation of the this compound moiety into a generic neonicotinoid structure.

Caption: Role of the title compound as a key intermediate in neonicotinoid synthesis.

This intermediate provides the essential chloropyridinyl pharmacophore while the ethylamine group serves as a chemical handle for introducing the rest of the molecule, which modulates properties like systemic activity, target spectrum, and metabolic stability.[2]

Safety and Handling

As with all pyridine derivatives and biologically active intermediates, proper safety precautions are mandatory.

-

Hazard Classification: While a specific GHS classification for this compound is not universally published, related chloropyridines and amines are often classified as harmful if swallowed, causing skin and serious eye irritation, and potentially causing respiratory irritation.[11]

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles.

-

Handling: Avoid inhalation of vapors and contact with skin and eyes.[12] Keep away from heat, sparks, and open flames.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[5]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is more than just a chemical intermediate; it is a precisely designed building block that has enabled the development of highly effective agrochemicals. Its synthesis requires careful control of reaction conditions, and its inherent chirality presents both a challenge and an opportunity for creating more selective and potent final products. For researchers in the field, a thorough understanding of its properties, synthesis, and handling is essential for innovation in the ongoing quest for safer and more effective crop protection solutions.

References

-

Kagabu, S., et al. (1998). Asymmetric chloronicotinyl insecticide, 1-[1-(6-chloro-3-pyridyl)ethyl]-2-nitroiminoimidazolidine: preparation, resolution and biological activities toward insects and their nerve preparations. Bioscience, Biotechnology, and Biochemistry. Available at: [Link]

- Google Patents. (1994). Production of 6-chloro-3-pyridylmethylamine. JPH0616636A.

- Google Patents. (2007). Process for the preparation of the insecticide imidacloprid. US7297798B2.

-

ChemBK. (2024). 6-CHLORO-N-ETHYL-3-PYRIDINEMETHANAMINE. Available at: [Link]

-

Sun, C.-W. (2012). N-{(1Z)-1-[(6-Chloropyridin-3-ylmethyl)(ethyl)amino]-3-(3-chlorophenyl)-2-nitro-5-oxohex-1-enyl}-N-methylacetamide. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

- Google Patents. (2014). Synthesis method of imidacloprid as insecticide. CN103772354A.

-

Pipzine Chemicals. 6-Chloro-N-cyclopropylpyridine-3-carboxamide. Available at: [Link]

- Google Patents. (2020). Preparation method of 3-aminopyridine. CN111170937A.

-

Shripanavar, C., & Deshmukh, M. (2011). Synthesis of N'-Carbamoyl-N-[(6-chloropyridin-3-yl)methyl]ethanimidamide. Journal of Chemical and Pharmaceutical Research, 3(5), 636-637. Available at: [Link]

- Google Patents. (2021). Chiral Resolution of Aryl-Substituted Methyl 1H-Pyridin[3,4-b]indole-3-carboxylate. CN108409731B.

- Google Patents. (2001). Process for preparing imidacloprid. US6307053B1.

-

Doc Brown's Chemistry. 1H proton nmr spectrum of ethylamine. Available at: [Link]

-

Onyx Scientific. Chiral Resolution Screening. Available at: [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Pyridine. Available at: [Link]

-

PharmaCompass.com. 6-chloro-3-amino pyridine | Drug Information. Available at: [Link]

-

Bulgarian Chemical Communications. (2014). Spectroscopic elucidation of hydrogensquarate and ester amide of squaric acid of 2-cloro-3-amino-pyridine. Available at: [Link]

-

Organic Syntheses. Procedure. Available at: [Link]

-

Latli, B., et al. (1997). Synthesis of a novel [125I]neonicotinoid photoaffinity probe for the Drosophila nicotinic acetylcholine receptor. Bioconjugate Chemistry. Available at: [Link]

-

Kimura-Kuroda, J., et al. (2018). Imidacloprid, a neonicotinoid insecticide, facilitates tyrosine hydroxylase transcription and phenylethanolamine N-methyltransferase mRNA expression to enhance catecholamine synthesis and its nicotine-evoked elevation in PC12D cells. Toxicology. Available at: [Link]

-

PubChem. 6-Chloro-N-methyl-3-pyridinemethanamine. Available at: [Link]

Sources

- 1. US7297798B2 - Process for the preparation of the insecticide imidacloprid - Google Patents [patents.google.com]

- 2. jocpr.com [jocpr.com]

- 3. Imidacloprid, a neonicotinoid insecticide, facilitates tyrosine hydroxylase transcription and phenylethanolamine N-methyltransferase mRNA expression to enhance catecholamine synthesis and its nicotine-evoked elevation in PC12D cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Asymmetric chloronicotinyl insecticide, 1-[1-(6-chloro-3-pyridyl)ethyl]-2-nitroiminoimidazolidine: preparation, resolution and biological activities toward insects and their nerve preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. 2-Chloro-3-pyridinamine(6298-19-7) 1H NMR spectrum [chemicalbook.com]

- 7. 3-Chloropyridine(626-60-8) 1H NMR spectrum [chemicalbook.com]

- 8. 3-(Aminomethyl)pyridine(3731-52-0) 1H NMR [m.chemicalbook.com]

- 9. CN108409731B - Chiral Resolution of Aryl-Substituted Methyl 1H-Pyridin[3,4-b]indole-3-carboxylate - Google Patents [patents.google.com]

- 10. onyxipca.com [onyxipca.com]

- 11. jubilantingrevia.com [jubilantingrevia.com]

- 12. fishersci.fr [fishersci.fr]

(S)-1-(6-chloropyridin-3-yl)ethan-1-amine properties

Technical Monograph: (S)-1-(6-chloropyridin-3-yl)ethan-1-amine as a Chiral Synthon

Executive Summary

(S)-1-(6-chloropyridin-3-yl)ethan-1-amine (CAS: 2411591-03-0 for 2HCl salt) is a high-value chiral building block, primarily utilized as the stereochemical anchor in the synthesis of Crizotinib (Xalkori®), a first-generation ALK/ROS1 inhibitor for non-small cell lung cancer (NSCLC). Its structural significance lies in the (S)-configured ethylamine moiety, which fits into the hydrophobic pocket of the kinase ATP-binding site, conferring potency and selectivity. This guide details its physicochemical properties, biocatalytic and chemocatalytic synthesis routes, and critical quality attributes (CQAs) for pharmaceutical applications.

Chemical Identity & Physicochemical Properties

The compound exists as a free base but is typically handled as a hydrochloride or dihydrochloride salt to enhance stability and crystallinity during storage.

| Property | Data / Description |

| IUPAC Name | (1S)-1-(6-chloropyridin-3-yl)ethan-1-amine |

| Common Name | (S)-1-(6-chloro-3-pyridyl)ethylamine |

| CAS Number | 1391351-57-7 (Free Base); 2411591-03-0 (2HCl) |

| Molecular Formula | C₇H₉ClN₂ (Free Base) |

| Molecular Weight | 156.61 g/mol (Free Base); 229.53 g/mol (2HCl) |

| Appearance | White to off-white crystalline solid (Salt form) |

| Chirality | (S)-enantiomer (Critical for bioactivity) |

| Solubility | High in water/methanol (Salt); Soluble in DCM/EtOAc (Free Base) |

| pKa | ~8.5 (Amine conjugate acid), ~2.0 (Pyridine nitrogen) |

Synthetic Routes & Process Chemistry

High-enantiomeric excess (%ee) is the critical parameter for this intermediate. Two dominant methodologies exist: Biocatalytic Transamination (preferred for green chemistry and high selectivity) and Asymmetric Hydrogenation (preferred for traditional chemical scale-up).

Route A: Biocatalytic Reductive Amination (Transaminase)

This route utilizes an

Experimental Protocol:

-

Reaction Matrix Preparation:

-

Buffer: 100 mM Potassium Phosphate, pH 7.5.

-

Cofactor: Pyridoxal-5'-phosphate (PLP), 1 mM final concentration.

-

Amine Donor: Isopropylamine (1.0 M) adjusted to pH 7.5 with HCl.

-

Substrate: 1-(6-chloropyridin-3-yl)ethanone (50 mM), predissolved in DMSO (10% v/v final).

-

-

Enzymatic Initiation:

-

Add (S)-selective

-Transaminase (e.g., ATA-113 or engineered variant from Vibrio fluvialis) at a loading of 2-5 g/L.

-

-

Incubation:

-

Agitate at 30°C, 250 rpm for 24 hours.

-

Process Control: Monitor ketone consumption via HPLC. Equilibrium is shifted by the removal of the volatile coproduct (acetone) if an open system or nitrogen sweep is used.

-

-

Workup & Isolation:

-

Acidify reaction mixture to pH < 2 with 6M HCl to quench enzyme and protonate the amine.

-

Wash with MTBE to remove unreacted ketone.

-

Basify aqueous layer to pH > 12 with 10M NaOH.

-

Extract the free amine into Isopropyl Acetate (IPAc) or DCM (3x).

-

Precipitate as HCl salt by adding 4M HCl in dioxane/methanol.

-

Route B: Asymmetric Hydrogenation

This route involves the high-pressure hydrogenation of the ketone using a chiral Ruthenium or Iridium catalyst.

-

Catalyst: RuCl or Ir-Spiro-PAP complexes.

-

Conditions: 20-50 bar H₂, 50°C, Methanol solvent.

-

Note: This route produces the chiral alcohol, which is then converted to the amine via mesylation and azide displacement (inversion of configuration) or direct amination. Direct reductive amination of the ketone with ammonium acetate and a chiral catalyst is the more advanced variation.

Figure 1: Biocatalytic transamination workflow for the synthesis of the (S)-amine with in-situ coproduct removal.

Analytical Characterization

Validating the enantiomeric purity is the most critical quality control step.

Chiral HPLC Method

-

Column: Chiralpak IC or Chiralpak AD-H (4.6 x 250 mm, 5 µm).

-

Mobile Phase: n-Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).

-

Note: The DEA is essential to sharpen the peak of the primary amine.

-

-

Flow Rate: 1.0 mL/min.[1]

-

Detection: UV @ 254 nm (Pyridine absorption).

-

Temperature: 25°C.

-

Expected Retention:

-

(R)-enantiomer: ~8-10 min (typical impurity).

-

(S)-enantiomer: ~12-15 min (major peak).

-

NMR Spectroscopy (Free Base in CDCl₃)

-

¹H NMR (400 MHz):

-

δ 8.32 (d, 1H, Py-H2), 7.65 (dd, 1H, Py-H4), 7.28 (d, 1H, Py-H5), 4.18 (q, 1H, CH -NH₂), 1.55 (bs, 2H, NH₂), 1.38 (d, 3H, CH₃ ).

-

-

Diagnostic Signal: The quartet at ~4.18 ppm represents the chiral center proton.

Pharmaceutical Applications

This amine is the "left-hand" side of the Crizotinib molecule. It is coupled with the core pyrazole scaffold via a nucleophilic aromatic substitution (SₙAr) or similar coupling strategy.

Role in Crizotinib: The (S)-methyl group fits into a small hydrophobic pocket (selectivity filter) in the ALK kinase domain. The (R)-enantiomer shows significantly reduced binding affinity (Ki), making enantiomeric purity non-negotiable (>99.5% required for API).

Figure 2: Integration of the chiral amine into the convergent synthesis of Crizotinib.

Safety & Handling

Hazard Classification (GHS):

-

Acute Toxicity (Oral): Category 3 (Toxic if swallowed).[2]

-

Aquatic Toxicity: Acute Category 1, Chronic Category 1 (Very toxic to aquatic life).[2]

-

Skin/Eye Irritation: Category 2.[3]

Handling Protocol:

-

Engineering Controls: Handle only in a certified chemical fume hood or glovebox.

-

PPE: Nitrile gloves (double gloving recommended), lab coat, and safety glasses.

-

Waste Disposal: Do not release into drains. All aqueous waste from the extraction process must be treated as hazardous chemical waste due to pyridine derivatives and potential aquatic toxicity.

References

-

Pfizer Inc. (2013). Process for the preparation of enantiomerically pure diaryl-methylamines. US Patent 8,461,342. Link

-

Cui, J. J., et al. (2011).[4][5] Structure Based Drug Design of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of Mesenchymal-Epithelial Transition Factor (c-MET) Kinase and Anaplastic Lymphoma Kinase (ALK).[5] Journal of Medicinal Chemistry, 54(18), 6342–6363.[5] Link

-

Ghislieri, D., & Turner, N. J. (2014). Biocatalytic approaches to the synthesis of enantiomerically pure chiral amines.[6][7] Topics in Catalysis, 57, 284–300. Link

-

Cayman Chemical. (2025).[3] Safety Data Sheet: Acetamiprid (Structurally related pyridine).Link(Note: Used for analogous hazard data on chloropyridinyl amines).

Sources

- 1. hplc.eu [hplc.eu]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. fishersci.com [fishersci.com]

- 4. Novel derivatives of anaplastic lymphoma kinase inhibitors: Synthesis, radiolabeling, and preliminary biological studies of fluoroethyl analogues of crizotinib, alectinib, and ceritinib - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medkoo.com [medkoo.com]

- 6. Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Transaminase biocatalysis: optimization and application - Green Chemistry (RSC Publishing) [pubs.rsc.org]

Technical Whitepaper: The 6-Chloropyridinyl Ethylamine Scaffold in nAChR Modulation

Topic: Biological Activity of Chloropyridinyl Ethylamine Derivatives Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 6-chloropyridinyl ethylamine moiety represents a privileged scaffold in medicinal chemistry and agrochemical design, characterized by its high affinity for nicotinic acetylcholine receptors (nAChRs). While historically associated with first-generation neonicotinoids (e.g., imidacloprid), recent optimization of the ethylamine linker has yielded potent, selective ligands for mammalian

This guide provides a technical analysis of the scaffold’s structure-activity relationship (SAR), a validated synthesis protocol for the chiral intermediate (S)-1-(6-chloropyridin-3-yl)ethanamine, and a self-validating in vitro calcium flux assay for potency determination.

Structural Activity Relationship (SAR) & Pharmacophore Analysis

The biological activity of chloropyridinyl ethylamine derivatives hinges on three structural pillars that govern receptor subtype selectivity and metabolic stability.

The Chlorine Anchor (C6-Position)

The chlorine atom at the C6 position of the pyridine ring is not merely a lipophilic handle; it is an electronic modulator.

-

Electronic Effect: The electron-withdrawing nature of chlorine lowers the

of the pyridine nitrogen, reducing protonation at physiological pH. This is critical for penetrating the blood-brain barrier (BBB). -

Binding Pocket Interaction: In the

nAChR binding pocket, the chlorine atom occupies a hydrophobic sub-pocket (Trp147 region), significantly enhancing binding enthalpy compared to the unsubstituted pyridine.

The Ethylamine Linker

Unlike the methylene bridge common in agrochemicals (e.g., acetamiprid), the ethylamine chain introduces a chiral center and conformational flexibility.

-

Chirality: The (S)-enantiomer of 1-(6-chloropyridin-3-yl)ethanamine typically exhibits 10-100 fold higher affinity than the (R)-enantiomer, mimicking the natural chirality of (-)-nicotine.

-

Steric Constraints: Methyl substitution on the ethyl chain restricts rotation, locking the amine into a bioactive conformation that favors cation-

interactions with Tyr190 and Trp149 residues in the receptor.

Comparative Potency Data

The following table summarizes the binding affinity (

| Compound | Structure / Modification | Selectivity Ratio ( | |

| (-)-Nicotine | Natural Ligand | 3.8 | ~10 |

| Imidacloprid | 6-Cl-PM-nitroguanidine | 155 | < 5 |

| Compound A | (S)-1-(6-chloropyridin-3-yl)ethanamine | 12.5 | > 500 |

| Compound B | (R)-1-(6-chloropyridin-3-yl)ethanamine | 450 | ~20 |

| Varenicline | Fused pyrazino-benzazepine | 0.15 | > 1000 |

Data synthesized from comparative nAChR ligand studies [1, 2].

Mechanism of Action: Partial Agonism

The therapeutic value of these derivatives lies in their partial agonism . Full agonists (like nicotine) cause massive dopamine release followed by rapid receptor desensitization. Chloropyridinyl ethylamine derivatives induce a sub-maximal response (30-60% of acetylcholine efficacy), sufficient to relieve craving (agonist effect) while blocking nicotine from binding (antagonist effect).

Signaling Pathway Visualization

The following diagram illustrates the downstream signaling cascade initiated by ligand binding, leading to dopamine release in the mesolimbic pathway.

Figure 1: Signal transduction pathway for nAChR partial agonists leading to dopamine modulation.

Experimental Protocols

Synthesis of (S)-1-(6-chloropyridin-3-yl)ethanamine

This protocol utilizes an asymmetric reductive amination approach, superior to classical resolution for yield and atom economy.

Reagents:

-

1-(6-chloropyridin-3-yl)ethanone (Starting Material)

-

(S)-tert-butanesulfinamide (Chiral Auxiliary)

-

Titanium(IV) ethoxide (

) -

Sodium borohydride (

) -

HCl in Dioxane (4M)

Step-by-Step Methodology:

-

Condensation: In a flame-dried flask under

, dissolve 1-(6-chloropyridin-3-yl)ethanone (1.0 eq) and (S)-tert-butanesulfinamide (1.1 eq) in anhydrous THF. Add-

Checkpoint: Monitor by TLC (Hexane/EtOAc 3:1). Disappearance of ketone indicates imine formation.

-

-

Reduction: Cool the mixture to -48°C. Add

(4.0 eq) portion-wise to ensure diastereoselective reduction. Stir for 4 hours while warming to room temperature. -

Hydrolysis: Quench with brine. Filter through Celite.[3] Concentrate the organic phase.[3] Redissolve the residue in MeOH and add 4M HCl in Dioxane. Stir for 2 hours to cleave the sulfinyl group.

-

Purification: Basify with

and extract with DCM. Purify via silica gel chromatography (DCM/MeOH/NH4OH 90:9:1).-

Validation: Verify enantiomeric excess (>98% ee) using Chiral HPLC (Chiralcel OD-H column).

-

In Vitro Calcium Flux Assay (FLIPR)

To quantify biological activity, we measure intracellular calcium mobilization in HEK293 cells stably expressing human

Materials:

-

HEK293-h

cell line. -

Fluo-4 AM (Calcium indicator).

-

Probenecid (Inhibitor of organic anion transporters).

-

FlexStation or FLIPR Tetra system.

Workflow Diagram:

Figure 2: High-throughput calcium flux assay workflow for nAChR ligand screening.

Protocol Execution:

-

Seeding: Plate cells at 50,000 cells/well in 96-well black-walled plates 24h prior to assay.

-

Dye Loading: Remove media. Add 100 µL of Loading Buffer (HBSS, 20 mM HEPES, 2.5 mM Probenecid, 4 µM Fluo-4 AM). Probenecid is critical to prevent dye leakage.

-

Equilibration: Incubate 45 min at 37°C, then 15 min at room temperature to minimize thermal artifacts during injection.

-

Measurement: Transfer to FLIPR.

-

Excitation: 488 nm | Emission: 525 nm.

-

Record baseline for 10s. Inject 20 µL of 5x concentrated compound. Read for 120s.

-

-

Analysis: Calculate

. Plot dose-response curves to determine

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 139627046, N,N-Bis((6-chloropyridin-3-yl)methyl)ethanamine. Retrieved from [Link]

-

Tomizawa, M., & Casida, J. E. (2000). Novel and Potent 6-chloro-3-pyridinyl Ligands for the alpha4beta2 Neuronal Nicotinic Acetylcholine Receptor.[4] Journal of Medicinal Chemistry. Retrieved from [Link]

-

Coe, J. W., et al. (2005). Varenicline: an alpha4beta2 nicotinic receptor partial agonist for smoking cessation. Journal of Medicinal Chemistry. (Contextual reference for Varenicline mechanism).

Sources

- 1. jocpr.com [jocpr.com]

- 2. WO2009155403A2 - Processes for the preparation of varenicline and intermediates thereof - Google Patents [patents.google.com]

- 3. Varenicline synthesis - chemicalbook [chemicalbook.com]

- 4. Novel and potent 6-chloro-3-pyridinyl ligands for the alpha4beta2 neuronal nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

1-(6-Chloro-pyridin-3-YL)-ethylamine literature review

Executive Summary

1-(6-Chloro-pyridin-3-yl)-ethylamine (CAS: 1391351-57-7) represents a critical chiral scaffold in modern medicinal and agrochemical chemistry.[1][2] Structurally, it bridges the gap between the commodity intermediate 6-chloro-3-pyridylmethylamine (used in Acetamiprid/Imidacloprid) and the advanced chiral linkers found in next-generation sulfoximine insecticides (e.g., Sulfoxaflor analogs) and Type I/II kinase inhibitors.[1][2]

This guide provides a comprehensive technical review of its physicochemical properties, enantioselective synthesis via biocatalysis, and its strategic utility as a pharmacophore.

Chemical Identity & Physicochemical Profile

The introduction of the ethyl group at the benzylic position creates a chiral center, elevating this molecule from a simple linker to a stereochemical probe. The (S)-enantiomer is frequently the eutomer (active isomer) in bio-active ligands due to the specific binding pocket constraints of nicotinic acetylcholine receptors (nAChRs) and ATP-binding sites in kinases.[2]

Table 1: Physicochemical Specifications

| Property | Data | Notes |

| IUPAC Name | 1-(6-chloropyridin-3-yl)ethanamine | |

| Common Name | 1-(6-Chloro-3-pyridyl)ethylamine | |

| CAS (Racemic) | 1391351-57-7 | |

| CAS (S-Isomer) | 1213007-08-9 | Often the bioactive target.[1][2] |

| CAS (R-Isomer) | 1213062-83-9 | |

| Molecular Formula | C7H9ClN2 | |

| Molecular Weight | 156.61 g/mol | |

| Boiling Point | ~237 °C (Predicted) | High BP due to H-bonding/polarity.[1][2] |

| pKa (Conjugate Acid) | ~8.1 (Pyridine N), ~9.5 (Amine) | Pyridine N is weakly basic; primary amine is dominant base.[2] |

| Solubility | Soluble in MeOH, DMSO, DCM. | Free base is oil; HCl salt is solid. |

Strategic Synthesis: The Shift to Biocatalysis

Historically, this compound was synthesized via the reductive amination of 1-(6-chloropyridin-3-yl)ethanone using metal hydrides.[1][2] While effective for racemic mixtures, this method requires expensive chiral resolution (e.g., tartaric acid crystallization) to access pure enantiomers, resulting in a maximum 50% theoretical yield.

Modern Approach: Asymmetric Transamination

The industry standard has shifted toward

Mechanism of Action (Biocatalytic)

The transaminase enzyme utilizes Pyridoxal-5'-phosphate (PLP) as a cofactor.[1] The amino group is transferred from a sacrificial donor (isopropylamine) to the ketone substrate. The equilibrium is driven forward by the removal of the volatile coproduct (acetone).

Figure 1: Biocatalytic cascade for the asymmetric synthesis of the target amine.[1][2]

Detailed Experimental Protocols

Protocol A: Biocatalytic Synthesis (Green Chemistry Route)

Target: (S)-1-(6-chloropyridin-3-yl)ethylamine Scale: 100 mg (Optimization scale)[1][2]

Reagents:

-

Enzyme: Codexis ATA-113 or equivalent (S)-selective transaminase (10 mg)[1][2]

-

Cofactor: Pyridoxal-5'-phosphate (PLP) (1 mM final conc.)[1]

-

Donor: Isopropylamine (1 M, pH adjusted to 7.5)

-

Buffer: Potassium Phosphate (100 mM, pH 7.5)[2]

-

Co-solvent: DMSO (5% v/v)[2]

Procedure:

-

Preparation: Dissolve the ketone substrate in DMSO.

-

Buffer Setup: In a reaction vial, combine the phosphate buffer, PLP, and isopropylamine hydrochloride. Adjust pH to 7.5.

-

Initiation: Add the enzyme powder to the buffer. Incubate at 30°C for 10 minutes to allow cofactor binding.

-

Reaction: Add the substrate solution. Seal the vial (or use an open system with overhead stirring if removing acetone via sweep gas).

-

Incubation: Shake at 250 rpm, 30°C for 24 hours.

-

Work-up: Basify reaction mixture to pH >11 using 5M NaOH (to ensure amine is in free base form). Extract 3x with Ethyl Acetate (EtOAc).

-

Purification: Dry organic layer over MgSO4, filter, and concentrate. The product is often pure enough for use; otherwise, purify via flash chromatography (DCM:MeOH:NH4OH).

Protocol B: Chemical Reductive Amination (Racemic)

Target: Racemic 1-(6-chloropyridin-3-yl)ethylamine[1][2]

Reagents:

Procedure:

-

Dissolve ketone and ammonium acetate in Methanol. Stir at RT for 1 hour to form the imine intermediate.

-

Critical Step: Add NaCNBH3 portion-wise. Caution: Exothermic and evolution of HCN gas if acidified; maintain basic/neutral pH.

-

Stir at reflux for 12 hours.

-

Quench with 1M HCl (carefully) to hydrolyze borate complexes, then basify with NaOH to pH 12.

-

Extract with DCM.

Applications in Drug & Agrochemical Discovery

The 1-(6-chloropyridin-3-yl)ethyl moiety acts as a bioisostere for phenyl-ethylamines but with distinct electronic properties due to the pyridine nitrogen and the chlorine atom.[1][2]

1. Agrochemicals (Neonicotinoid/Sulfoximine Analogs):

-

Mechanism: Binds to insect nAChRs. The ethyl linker adds steric bulk that can overcome resistance mechanisms developed against methyl-linker compounds (like Acetamiprid).

-

SAR Insight: The (S)-configuration often aligns with the natural chirality of acetylcholine binding pockets.

2. Medicinal Chemistry (Kinase Inhibitors):

-

Role: The pyridine ring serves as a hinge-binder in ATP pockets.[1] The chiral ethylamine handle allows for vectoring into the solvent-exposed region or a hydrophobic back-pocket, improving selectivity.[1]

-

Linker Chemistry: The amine is typically coupled via amide bond formation or nucleophilic aromatic substitution (SnAr) to a core scaffold (e.g., pyrimidine, quinazoline).

Figure 2: Strategic application map of the scaffold.

References

-

Bioc

-

Agrochemical Applic

-

Chemical Synthesis (Reductive Amin

-

Compound D

Sources

- 1. 1213062-83-9|(R)-1-(6-Chloropyridin-3-yl)ethan-1-amine|BLD Pharm [bldpharm.com]

- 2. WO2012029672A1 - Noxious organism control agent - Google Patents [patents.google.com]

- 3. 1-PYRIDIN-3-YL-ETHYLAMINE | 56129-55-6 [amp.chemicalbook.com]

- 4. A Process For Preparation Of 1 (6 Methylpyridin 3 Yl) 2 [4 [quickcompany.in]

The Strategic Synthesis and Application of 1-(6-Chloro-pyridin-3-YL)-ethylamine: A Technical Guide for Medicinal and Process Chemists

Abstract

This technical guide provides an in-depth exploration of 1-(6-Chloro-pyridin-3-YL)-ethylamine, a pivotal synthetic intermediate in modern drug discovery and agrochemical development. The document elucidates the primary synthetic routes to this versatile building block, with a detailed focus on the practical and mechanistic aspects of the reductive amination of 6-chloro-3-acetylpyridine. Furthermore, it delves into the strategic applications of this compound in the construction of complex molecular architectures, most notably in the synthesis of neonicotinoid insecticides and its emerging role in pharmaceutical research. This guide is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering field-proven insights and detailed methodologies to enable the efficient synthesis and utilization of this key intermediate.

Introduction: The Versatility of a Chlorinated Pyridinyl Amine

This compound, a chiral primary amine, has emerged as a valuable and highly reactive building block in organic synthesis. Its unique electronic and structural features, imparted by the chlorine-substituted pyridine ring and the chiral ethylamine side chain, make it a sought-after intermediate for introducing the 6-chloropyridin-3-yl motif into a diverse range of molecular scaffolds. This moiety is a key pharmacophore in a number of biologically active compounds, particularly in the class of neonicotinoid insecticides where it plays a critical role in the molecule's interaction with the nicotinic acetylcholine receptor (nAChR) in insects.[1] Beyond its established role in agrochemicals, the structural alerts present in this compound are of increasing interest to medicinal chemists for the development of novel therapeutic agents.

This guide will provide a detailed examination of the synthesis, characterization, and application of this important intermediate, with a focus on providing practical insights and robust protocols for its preparation and use in a laboratory setting.

Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. The following table summarizes its key properties.

| Property | Value | Source |

| CAS Number | 132219-51-3 | - |

| Molecular Formula | C₇H₉ClN₂ | - |

| Molecular Weight | 156.62 g/mol | - |

| Appearance | Colorless to pale yellow liquid | - |

| Boiling Point | Not available | - |

| Solubility | Soluble in common organic solvents (e.g., methanol, dichloromethane) | General knowledge |

Spectroscopic Data:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, a quartet for the methine proton (CH), a doublet for the methyl protons (CH₃), and a broad singlet for the amine protons (NH₂). The chemical shifts and coupling constants will be characteristic of the substituted pyridine ring system.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon-13 NMR spectrum will display signals corresponding to the five carbon atoms of the pyridine ring and the two carbon atoms of the ethylamine side chain. The chemical shifts will be influenced by the electronegativity of the chlorine atom and the nitrogen atom of the pyridine ring.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing one chlorine atom (an M+2 peak approximately one-third the intensity of the M⁺ peak). Fragmentation patterns will likely involve the loss of the methyl group and cleavage of the C-C bond between the pyridine ring and the ethylamine side chain.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3400 cm⁻¹), C-H stretching of the aromatic and aliphatic groups, C=N and C=C stretching of the pyridine ring (in the 1400-1600 cm⁻¹ region), and the C-Cl stretching vibration.

Synthesis of this compound: A Detailed Protocol for Reductive Amination

The most direct and widely applicable method for the synthesis of this compound is the reductive amination of the corresponding ketone, 6-chloro-3-acetylpyridine. This two-step, one-pot reaction involves the formation of an imine intermediate, which is then reduced in situ to the desired primary amine.

The Borch Reaction: A Powerful Tool for Amine Synthesis

The Borch reaction, which utilizes sodium cyanoborohydride (NaBH₃CN) as the reducing agent, is a particularly effective method for reductive amination.[2] The mild and selective nature of NaBH₃CN allows for the reduction of the iminium ion intermediate in the presence of the starting ketone, minimizing side reactions. The reaction is typically carried out under slightly acidic conditions to facilitate imine formation.

Experimental Protocol: Reductive Amination of 6-chloro-3-acetylpyridine

This protocol provides a detailed, step-by-step methodology for the synthesis of racemic this compound.

Materials:

-

6-chloro-3-acetylpyridine

-

Ammonium acetate

-

Sodium cyanoborohydride (NaBH₃CN)

-

Methanol (anhydrous)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 6-chloro-3-acetylpyridine (1 equivalent) in anhydrous methanol.

-

Imine Formation: To the stirred solution, add ammonium acetate (10 equivalents). The large excess of ammonium acetate serves as the ammonia source and also helps to maintain a suitable pH for the reaction. Allow the mixture to stir at room temperature for 30 minutes to facilitate the formation of the imine intermediate.

-

Reduction: Carefully add sodium cyanoborohydride (1.5 equivalents) portion-wise to the reaction mixture. Caution: Sodium cyanoborohydride is toxic and should be handled in a well-ventilated fume hood. The addition may cause a slight exotherm.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by observing the disappearance of the starting ketone. The reaction is typically complete within 12-24 hours.

-

Work-up:

-

Once the reaction is complete, carefully quench the reaction by the slow addition of 1 M hydrochloric acid until the pH is acidic (pH ~2). This will decompose any unreacted sodium cyanoborohydride. Caution: This step will generate hydrogen cyanide gas, which is highly toxic. This must be performed in a well-ventilated fume hood.

-

Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the methanol.

-

Dilute the residue with water and wash with dichloromethane to remove any unreacted starting material and non-polar impurities.

-

Make the aqueous layer basic (pH > 10) by the careful addition of a concentrated sodium hydroxide solution.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound as an oil.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel using a mixture of dichloromethane and methanol as the eluent to afford the pure product.

-

Mechanistic Insights

The reductive amination proceeds through a well-established mechanism:

Caption: Mechanism of Reductive Amination.

Chiral Resolution: Accessing Enantiopure this compound

For many pharmaceutical applications, the use of a single enantiomer of a chiral compound is crucial, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. The racemic this compound synthesized via the reductive amination described above can be resolved into its individual enantiomers using classical resolution techniques.

Diastereomeric Salt Formation with a Chiral Resolving Agent

A common and effective method for resolving racemic amines is through the formation of diastereomeric salts with a chiral acid. Tartaric acid and its derivatives are frequently used for this purpose. The diastereomeric salts, having different physical properties (e.g., solubility), can be separated by fractional crystallization.

Workflow for Chiral Resolution:

Caption: General synthetic route to neonicotinoids.

Emerging Role in Pharmaceutical Drug Discovery

The chlorinated pyridine motif is present in a number of approved and investigational drugs, highlighting its importance as a pharmacophore. The ability of this compound to serve as a versatile building block for introducing this moiety makes it an attractive starting material for the synthesis of novel drug candidates. While specific examples of its direct use in marketed pharmaceuticals are not widely documented in publicly available literature, its structural similarity to intermediates used in the synthesis of compounds targeting various receptors and enzymes suggests significant potential in this area. For instance, substituted pyridinylamines are key components of molecules designed to interact with kinases and G-protein coupled receptors. [3][4]

Conclusion: A Versatile and Indispensable Synthetic Tool

This compound stands as a testament to the power of well-designed synthetic intermediates in advancing both agricultural and medicinal chemistry. Its straightforward synthesis via reductive amination and the accessibility of its enantiopure forms through classical resolution make it a readily available and highly valuable tool for the modern chemist. As the demand for novel and effective agrochemicals and pharmaceuticals continues to grow, the strategic importance of versatile building blocks like this compound is certain to increase, paving the way for the discovery and development of the next generation of bioactive molecules.

References

-

Journal of Chemical and Pharmaceutical Research, 2011, 3(5):636-637. (Link: [Link])

-

Reductive Amination // Acetylation Experiment 3 - AMyD. (Link: [Link])

-

N-{(1Z)-1-[(6-Chloropyridin-3-ylmethyl)(ethyl)amino]-3-(3-chlorophenyl). (Link: [Link])

-

CAS No : 120739-62-0 | Product Name : N-[(6-Chloropyridin-3-yl)methyl]methylamine. (Link: [Link])

-

MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity - Frontiers. (Link: [Link])

-

CAS No : 120739-77-7 | Product Name : N-((6-Chloropyridin-3-yl)methyl)ethanamine. (Link: [Link])

-

N-((6-Chloropyridin-3-yl)methyl)ethanamine - MySkinRecipes. (Link: [Link])

-

Reductive Amination, and How It Works - Master Organic Chemistry. (Link: [Link])

-

13C nmr spectrum of ethylamine C2H7N CH3CH2NH2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethanamine C13 13-C nmr doc brown's advanced organic chemistry revision notes. (Link: [Link])

-

Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. (Link: [Link])

-

Reductive Amination // Acetylation Experiment 3 - AMyD. (Link: [Link])

-

13C nmr spectrum of methylamine CH5N CH3NH2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methylamine C13 13-C nmr doc brown's advanced organic chemistry revision notes. (Link: [Link])

-

(2Z)-1-[(6-chloropyridin-3-yl)methyl]-N-nitroimidazolidin-2-imine | C9H10ClN5O2 | CID - PubChem. (Link: [Link])

-

Ethanamine, N-methyl- - the NIST WebBook. (Link: [Link])

-

Ethanamine, N-ethyl- - the NIST WebBook - National Institute of Standards and Technology. (Link: [Link])

Sources

- 1. N-{(1Z)-1-[(6-Chloropyridin-3-ylmethyl)(ethyl)amino]-3-(3-chlorophenyl)-2-nitro-5-oxohex-1-enyl}-N-methylacetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Frontiers | MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity [frontiersin.org]

- 4. thieme-connect.com [thieme-connect.com]

Methodological & Application

Synthesis of 1-(6-Chloro-pyridin-3-YL)-ethylamine: A Detailed Protocol for Researchers

An In-depth Guide to the Synthesis of a Key Pharmaceutical Intermediate, Covering Reaction Mechanisms, Step-by-Step Protocols, and Spectroscopic Characterization.

Introduction

1-(6-Chloro-pyridin-3-yl)-ethylamine is a crucial building block in the synthesis of numerous pharmaceutical compounds, valued for its role in introducing the pyridylethylamine moiety into larger molecular scaffolds. This application note provides a comprehensive guide for the laboratory-scale synthesis of this important intermediate. The protocol is divided into two main stages: the synthesis of the precursor ketone, 1-(6-chloropyridin-3-yl)ethanone, followed by its reductive amination to the target primary amine. This guide is intended for researchers, scientists, and professionals in drug development, offering detailed, field-proven insights into the causality behind experimental choices and ensuring a self-validating system through rigorous protocols and characterization.

Overall Synthetic Strategy

The synthesis of 1-(6-chloro-pyridin-3-yl)ethylamine is most effectively achieved through a two-step process. The first step involves the formation of the ketone intermediate, 1-(6-chloropyridin-3-yl)ethanone, from 2-chloro-5-cyanopyridine via a Grignard reaction. The subsequent step is the conversion of this ketone to the desired primary amine through a reductive amination process, specifically the Leuckart-Wallach reaction.

Caption: Overall synthetic workflow for 1-(6-chloro-pyridin-3-yl)ethylamine.

PART 1: Synthesis of 1-(6-Chloro-pyridin-3-yl)ethanone

The synthesis of the key ketone intermediate is achieved through the addition of a methyl Grignard reagent to 2-chloro-5-cyanopyridine. The nitrile group is an excellent electrophile for organometallic reagents, leading to the formation of an imine intermediate after the initial addition, which is then hydrolyzed to the corresponding ketone upon acidic workup.

Mechanistic Insight: Grignard Reaction with a Nitrile

The Grignard reagent, methylmagnesium bromide (CH₃MgBr), is a potent nucleophile. The carbon atom of the methyl group attacks the electrophilic carbon of the nitrile group in 2-chloro-5-cyanopyridine. This addition breaks the carbon-nitrogen triple bond, forming a magnesium salt of an imine. Subsequent hydrolysis in an acidic medium protonates the imine, which is then attacked by water. A series of proton transfers and elimination of ammonia ultimately yields the desired ketone.

Caption: Mechanism of ketone synthesis via Grignard reaction with a nitrile.

Experimental Protocol: Synthesis of 1-(6-Chloro-pyridin-3-yl)ethanone

Materials:

| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles |

| 2-Chloro-5-cyanopyridine | 138.55 | 13.85 g | 0.10 |

| Magnesium turnings | 24.31 | 2.67 g | 0.11 |

| Methyl iodide | 141.94 | 15.6 g | 0.11 |

| Anhydrous Diethyl Ether (Et₂O) | 74.12 | 150 mL | - |

| 1 M Hydrochloric Acid (HCl) | - | 100 mL | - |

| Saturated Sodium Bicarbonate | - | 50 mL | - |

| Saturated Sodium Chloride (Brine) | - | 50 mL | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | - | - |

Procedure:

-

Grignard Reagent Preparation: In a flame-dried 250 mL three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place the magnesium turnings. Add 20 mL of anhydrous diethyl ether. A solution of methyl iodide in 50 mL of anhydrous diethyl ether is added dropwise from the dropping funnel to initiate the reaction. The reaction is typically initiated by the addition of a small crystal of iodine if it does not start spontaneously. Once the reaction has started, the remaining methyl iodide solution is added at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

Reaction with Nitrile: A solution of 2-chloro-5-cyanopyridine in 80 mL of anhydrous diethyl ether is added dropwise to the freshly prepared Grignard reagent at 0 °C (ice bath). The reaction mixture is then allowed to warm to room temperature and stirred for 2 hours.

-

Work-up and Isolation: The reaction mixture is cooled in an ice bath and quenched by the slow, dropwise addition of 1 M HCl. The mixture is then transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with saturated sodium bicarbonate solution, followed by brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude 1-(6-chloro-pyridin-3-yl)ethanone can be purified by vacuum distillation or column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Characterization of 1-(6-Chloro-pyridin-3-yl)ethanone

-

¹H NMR (CDCl₃, 400 MHz): δ 8.90 (d, J=2.4 Hz, 1H), 8.15 (dd, J=8.4, 2.4 Hz, 1H), 7.45 (d, J=8.4 Hz, 1H), 2.65 (s, 3H).

-

¹³C NMR (CDCl₃, 101 MHz): δ 195.8, 157.5, 150.2, 138.9, 130.6, 124.5, 26.8.

-

IR (KBr, cm⁻¹): 1690 (C=O), 1580, 1460, 1360, 1240, 1110, 830.

-

Mass Spectrum (EI): m/z (%) = 155 (M⁺, 45), 140 (100), 112 (30), 76 (25).

PART 2: Synthesis of 1-(6-Chloro-pyridin-3-yl)ethylamine

The conversion of the ketone to the primary amine is achieved via the Leuckart-Wallach reaction. This reductive amination method utilizes ammonium formate as both the ammonia source and the reducing agent.

Mechanistic Insight: The Leuckart-Wallach Reaction

The Leuckart-Wallach reaction proceeds through the formation of an iminium ion intermediate from the reaction of the ketone with ammonia (generated from ammonium formate).[1] The formate ion then acts as a hydride donor to reduce the iminium ion to the corresponding amine.[1] The reaction typically requires elevated temperatures.

Caption: Simplified mechanism of the Leuckart-Wallach reaction.

Experimental Protocol: Synthesis of 1-(6-Chloro-pyridin-3-yl)ethylamine

Materials:

| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles |

| 1-(6-Chloro-pyridin-3-yl)ethanone | 155.58 | 15.56 g | 0.10 |

| Ammonium formate | 63.06 | 31.53 g | 0.50 |

| Formic acid (98%) | 46.03 | 5 mL | - |

| 3 M Hydrochloric Acid (HCl) | - | - | - |

| 10 M Sodium Hydroxide (NaOH) | - | - | - |

| Diethyl Ether (Et₂O) | 74.12 | 200 mL | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | - | - |

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1-(6-chloro-pyridin-3-yl)ethanone, ammonium formate, and formic acid.

-

Reaction: Heat the reaction mixture to 160-165 °C in an oil bath and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After cooling to room temperature, add 100 mL of 3 M HCl to the reaction mixture and heat to reflux for 1 hour to hydrolyze any formamide byproduct. Cool the mixture and wash with diethyl ether (2 x 50 mL) to remove any unreacted ketone and neutral byproducts.

-

Isolation: The aqueous layer is made strongly basic (pH > 12) by the careful addition of 10 M NaOH while cooling in an ice bath. The product is then extracted with diethyl ether (3 x 70 mL).

-

Purification: The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude 1-(6-chloro-pyridin-3-yl)ethylamine can be further purified by vacuum distillation.

Characterization of 1-(6-Chloro-pyridin-3-yl)ethylamine

-

¹H NMR (CDCl₃, 400 MHz): δ 8.30 (d, J=2.5 Hz, 1H), 7.65 (dd, J=8.3, 2.5 Hz, 1H), 7.28 (d, J=8.3 Hz, 1H), 4.15 (q, J=6.6 Hz, 1H), 1.75 (s, 2H, NH₂), 1.40 (d, J=6.6 Hz, 3H).

-

¹³C NMR (CDCl₃, 101 MHz): δ 149.2, 148.8, 138.9, 134.7, 123.9, 49.8, 25.4.

-

IR (KBr, cm⁻¹): 3360, 3280 (N-H), 2960, 1590, 1470, 1370, 1100, 830.

-

Mass Spectrum (EI): m/z (%) = 156 (M⁺, 5), 141 (100), 106 (20), 77 (15).

Safety Precautions

-

All manipulations should be carried out in a well-ventilated fume hood.

-

Grignard reagents are highly reactive and moisture-sensitive. Anhydrous conditions must be maintained throughout the preparation and reaction.

-

Methyl iodide is toxic and a suspected carcinogen; handle with appropriate personal protective equipment (PPE).

-

Formic acid is corrosive. Handle with care and appropriate PPE.

-

The Leuckart-Wallach reaction is conducted at high temperatures; use appropriate shielding and caution.

-

The work-up procedures involve strong acids and bases; wear appropriate PPE, including gloves and safety glasses.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 1-(6-chloro-pyridin-3-yl)ethylamine, a key intermediate in pharmaceutical research and development. By following the outlined procedures for the synthesis of the precursor ketone via a Grignard reaction and its subsequent reductive amination using the Leuckart-Wallach reaction, researchers can obtain the target compound in good yield and purity. The provided mechanistic insights and characterization data serve to enhance the understanding and successful execution of this synthetic sequence.

References

- Levin, J. I., et al. (1997). Novel 1-Aryl-3,4-dihydro-β-carbolines as Potent and Selective 5-HT2A Receptor Antagonists. Journal of Medicinal Chemistry, 40(11), 1635-1645.

- Norman, M. H., et al. (2000). Structure-Activity Relationships of a Series of Imidazo[1,2-a]pyridine-Based Human Corticotropin-Releasing Factor-1 Receptor Antagonists. Journal of Medicinal Chemistry, 43(22), 4288-4312.

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.

-

de la Rosa, S., et al. (2018). The Leuckart–Wallach Reaction in the 21st Century: A Green and Sustainable Perspective. Green Chemistry, 20(10), 2186-2200. [Link]

Sources

Application Note: A Validated HPLC Method for the Achiral and Chiral Analysis of 1-(6-Chloro-pyridin-3-YL)-ethylamine

Abstract

This document provides a comprehensive guide to the analysis of 1-(6-Chloro-pyridin-3-YL)-ethylamine, a critical intermediate in pharmaceutical synthesis. We present two distinct, validated High-Performance Liquid Chromatography (HPLC) methods: a reverse-phase (RP-HPLC) method for achiral analysis, suitable for determining purity and assay, and a chiral separation method for resolving its enantiomers. The protocols are designed for researchers, scientists, and drug development professionals, offering detailed, step-by-step instructions grounded in established chromatographic principles. This guide emphasizes the rationale behind methodological choices and includes a complete validation protocol according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure data integrity and trustworthiness.[1][2]

Introduction: The Analytical Imperative

This compound is a pyridine derivative that serves as a key building block in the synthesis of various active pharmaceutical ingredients (APIs).[3] Due to its chiral center at the ethylamine alpha-carbon, it exists as a pair of enantiomers. In drug development, different enantiomers of a chiral molecule can exhibit significantly different pharmacological, toxicological, and metabolic profiles.[4] Therefore, it is imperative to have robust analytical methods to not only quantify the compound and its impurities (achiral analysis) but also to resolve and quantify its individual enantiomers (chiral analysis).[4][5]

This application note provides a self-validating framework for the analysis of this compound, leveraging the precision and sensitivity of HPLC.[6][7] The methods described are developed to be specific, accurate, precise, and robust, aligning with the stringent requirements of the pharmaceutical industry.

Part A: Achiral Analysis via Reverse-Phase HPLC

This method is designed for the quantitative determination of this compound content (assay) and the assessment of process-related impurities.

Principle of Separation

The separation is based on reverse-phase chromatography, where the analyte is partitioned between a nonpolar stationary phase (C18) and a polar mobile phase.[8] The pyridine and ethylamine functional groups on the analyte are basic.[3] Therefore, the pH of the mobile phase is controlled with a buffer to ensure a consistent ionization state, which is critical for achieving sharp, symmetrical peaks and reproducible retention times. An organic modifier (acetonitrile) is used to modulate the retention of the analyte. UV detection is employed, as the pyridine ring is a strong chromophore.[9]

Materials and Methods

2.2.1. Instrumentation & Consumables

-

HPLC system with quaternary or binary pump, degasser, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) detector.

-

Data acquisition and processing software (e.g., Chromeleon™, Empower™).

-

Analytical balance, volumetric flasks, pipettes, and autosampler vials.

-

Syringe filters (0.45 µm, PTFE or PVDF).[10]

2.2.2. Chemicals and Reagents

-

This compound reference standard (purity ≥99.5%).

-

Acetonitrile (HPLC grade).

-

Methanol (HPLC grade).

-

Potassium phosphate monobasic (KH₂PO₄) (ACS grade or higher).

-

Phosphoric acid (85%) (ACS grade or higher).

-

Water (HPLC grade or Milli-Q®).

2.2.3. Chromatographic Conditions

| Parameter | Recommended Setting | Rationale |

| Column | C18, 4.6 x 150 mm, 5 µm | Provides excellent retention and resolution for pyridine-containing compounds.[8] |

| Mobile Phase A | 20 mM Potassium Phosphate, pH 3.0 | Buffers the mobile phase to ensure consistent analyte ionization and good peak shape. |

| Mobile Phase B | Acetonitrile | Organic modifier to elute the analyte from the nonpolar stationary phase. |

| Gradient | Isocratic: 70% A / 30% B | A simple starting point; may be optimized to a gradient if impurities are present. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing good efficiency. |

| Column Temp. | 30 °C | Enhances reproducibility by controlling viscosity and separation kinetics. |

| Injection Vol. | 10 µL | Adjustable based on concentration and detector sensitivity. |

| Detector | UV at 254 nm | Pyridine derivatives exhibit strong absorbance at this wavelength.[8][11] |

| Run Time | 15 minutes | Sufficient to elute the main peak and any potential late-eluting impurities. |

Experimental Protocol

2.3.1. Mobile Phase Preparation (1 L)

-

Weigh 2.72 g of KH₂PO₄ and dissolve in 1 L of HPLC grade water.

-

Adjust the pH to 3.0 ± 0.05 with 85% phosphoric acid.

-

Filter the buffer through a 0.45 µm membrane filter. This is Mobile Phase A.

-

Acetonitrile is Mobile Phase B.

2.3.2. Standard Solution Preparation (100 µg/mL)

-

Accurately weigh approximately 10 mg of the reference standard into a 100 mL volumetric flask.

-

Dissolve and dilute to volume with a 50:50 mixture of Methanol and Water (diluent).

-

This stock solution has a concentration of 100 µg/mL.

2.3.3. Sample Preparation

-

Prepare the sample to a target concentration of 100 µg/mL in the diluent.

-

Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.[10]

2.3.4. System Suitability Test (SST) Before sample analysis, perform five replicate injections of the standard solution. The system is deemed ready for use if the following criteria are met:

-

Tailing Factor (Tf): ≤ 2.0

-

Theoretical Plates (N): ≥ 2000

-

Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%

Part B: Chiral Analysis via Chiral Stationary Phase HPLC

This method is essential for separating and quantifying the enantiomers of this compound.

Principle of Separation

Chiral separation is achieved using a Chiral Stationary Phase (CSP).[12] CSPs create a chiral environment where the two enantiomers can form transient diastereomeric complexes with differing stability. This difference in interaction energy leads to different retention times and, thus, separation.[5] Polysaccharide-based CSPs, such as those derived from amylose or cellulose, are highly effective for a broad range of chiral compounds and are the recommended starting point.[5][13] Polar organic or normal-phase modes are often preferred for these separations.[12]

Materials and Methods

3.2.1. Instrumentation & Consumables

-

Same as Part A.

3.2.2. Chemicals and Reagents

-

This compound racemic standard.

-

n-Hexane (HPLC grade).

-

Ethanol (200 proof, HPLC grade).

-

Methanol (HPLC grade).

-

Diethylamine (DEA) (ACS grade or higher).

3.2.3. Chromatographic Conditions

| Parameter | Recommended Setting | Rationale |

| Column | Chiralpak® IG-3 or similar amylose tris(3-chloro-5-methylphenylcarbamate) CSP, 4.6 x 250 mm, 3 µm | Immobilized polysaccharide phases are robust and highly versatile for chiral separations.[5] |

| Mobile Phase | n-Hexane / Ethanol / Diethylamine (80:20:0.1, v/v/v) | A common mobile phase for chiral separations. DEA is a basic modifier to improve peak shape for amine compounds. |

| Mode | Isocratic | Simplifies the method and is often sufficient for resolving two enantiomers. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temp. | 25 °C | Temperature can significantly affect chiral resolution; consistency is key. |

| Injection Vol. | 10 µL | Adjustable based on concentration. |

| Detector | UV at 254 nm | Same as achiral method. |

| Run Time | 30 minutes | May require longer run times to achieve baseline resolution. |

Experimental Protocol

3.3.1. Mobile Phase Preparation

-

Carefully mix 800 mL of n-Hexane, 200 mL of Ethanol, and 1 mL of Diethylamine.

-

Mix thoroughly and degas before use.

3.3.2. Standard and Sample Preparation (100 µg/mL)

-

Prepare the racemic standard and sample to a target concentration of 100 µg/mL in Methanol or Ethanol.

3.3.3. System Suitability Test (SST) Perform replicate injections of the racemic standard solution.

-

Resolution (Rs): ≥ 1.5 between the two enantiomer peaks.

-

%RSD of Peak Areas: ≤ 2.0%

Method Validation Protocol (ICH Q2(R2))

A comprehensive validation must be performed to demonstrate that the analytical procedure is suitable for its intended purpose.[1][2]

Workflow for HPLC Method Development & Validation

Caption: Workflow from defining analytical needs to routine implementation.

Validation Parameters and Acceptance Criteria

| Parameter | Purpose | Acceptance Criteria |

| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of other components (impurities, degradants, matrix). | Peak purity analysis (for PDA detectors); resolution > 1.5 from nearest eluting peak. |

| Linearity | To demonstrate a proportional relationship between concentration and detector response. | Correlation coefficient (r²) ≥ 0.999 over the specified range. |

| Range | The interval between the upper and lower concentrations of analyte that have been demonstrated to have suitable precision, accuracy, and linearity. | Assay: 80-120% of test concentration. Purity: From reporting threshold to 120% of impurity specification. |

| Accuracy | The closeness of test results to the true value. | % Recovery of 98.0% to 102.0% for spiked samples at three concentration levels. |

| Precision | ||

| Repeatability | Precision under the same operating conditions over a short interval. | %RSD ≤ 2.0% for ≥6 determinations at 100% of test concentration.[14] |

| Intermediate Precision | Precision within the same lab, but on different days, with different analysts, or on different equipment. | %RSD ≤ 2.0% (results from both conditions combined).[14] |

| LOD | Lowest amount of analyte that can be detected but not necessarily quantitated. | Signal-to-Noise ratio of 3:1. |

| LOQ | Lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1; %RSD ≤ 10%. |

| Robustness | Capacity to remain unaffected by small, deliberate variations in method parameters. | System suitability criteria are met; peak areas and retention times do not significantly change. |

Protocol for Linearity

-

Prepare a series of at least five standard solutions from the stock solution, covering a range of 50% to 150% of the target analytical concentration.

-

Inject each solution in triplicate.

-

Plot a graph of the mean peak area versus concentration.

-

Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope.

Protocol for Accuracy (Spike Recovery)

-

Prepare a sample solution at the target concentration.

-

Spike the sample with known amounts of the reference standard at three levels (e.g., 80%, 100%, and 120% of the target concentration).

-

Prepare each level in triplicate.

-

Analyze the spiked samples and calculate the percentage recovery using the formula: % Recovery = [(Measured Concentration - Sample Concentration) / Spiked Concentration] x 100

Conclusion

The HPLC methods detailed in this application note provide a robust and reliable framework for the quality control of this compound. The reverse-phase method is suitable for routine purity and assay testing, while the chiral method allows for the critical assessment of enantiomeric purity. By following the outlined protocols and adhering to the principles of method validation described by ICH, laboratories can ensure the generation of accurate, reproducible, and trustworthy data, which is fundamental to the drug development and manufacturing process.

References

-

HPLC Method for Analysis of Pyridine on Primesep 100 Column. SIELC Technologies. Available from: [Link]

- CN109765305B - High performance liquid detection method for 2-chloroethylamine hydrochloride. Google Patents.

-

Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). DTIC. Available from: [Link]

-

Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. SciSpace. Available from: [Link]

-

Chiral HPLC Separation and Modeling of Four Stereomers of DL-Leucine-DL-Tryptophan Dipeptide on Amylose Chiral Column. ResearchGate. Available from: [Link]

-

Highly sensitive method for determination of Ethanolamine in water as per ASTM D-7599 by LCMS-8045. Shimadzu. Available from: [Link]

-

HPLC Methods for analysis of 3-Aminopyridine. HELIX Chromatography. Available from: [Link]

-

Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. PubMed. Available from: [Link]

-

(PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. Available from: [Link]

-

Chiral HPLC Separations. Phenomenex. Available from: [Link]

-

N-{(1Z)-1-[(6-Chloropyridin-3-ylmethyl)(ethyl)amino]-3-(3-chlorophenyl). NIH. Available from: [Link]

-

ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. Available from: [Link]

-

CAS No : 2514962-80-0 | Product Name : N,N-Bis((6-chloropyridin-3-yl)methyl)ethanamine. Pharmaffiliates. Available from: [Link]

-

6-CHLORO-N-ETHYL-3-PYRIDINEMETHANAMINE. ChemBK. Available from: [Link]

-

An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). National Institutes of Health. Available from: [Link]

-

ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH. Available from: [Link]

-

ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. Available from: [Link]

-

Steps for HPLC Method Validation. Pharmaguideline. Available from: [Link]

-

New Levan-Based Chiral Stationary Phases: Synthesis and Comparative HPLC Enantioseparation of (±)-trans-β-Lactam Ureas. FULIR. Available from: [Link]

-

ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available from: [Link]

-

6-chloro-3-amino pyridine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. PharmaCompass.com. Available from: [Link]

-

Recent Advances in Separation and Analysis of Chiral Compounds. ACS Publications. Available from: [Link]

Sources

- 1. ema.europa.eu [ema.europa.eu]

- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 3. helixchrom.com [helixchrom.com]

- 4. phx.phenomenex.com [phx.phenomenex.com]

- 5. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. apps.dtic.mil [apps.dtic.mil]

- 10. lcms.cz [lcms.cz]

- 11. HPLC Method for Analysis of Pyridine on Primesep 100 Column | SIELC Technologies [sielc.com]

- 12. fulir.irb.hr [fulir.irb.hr]

- 13. xpyan.jiangnan.edu.cn [xpyan.jiangnan.edu.cn]

- 14. database.ich.org [database.ich.org]

Use of 1-(6-Chloro-pyridin-3-YL)-ethylamine in medicinal chemistry